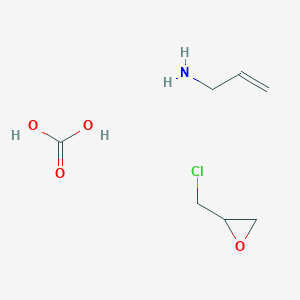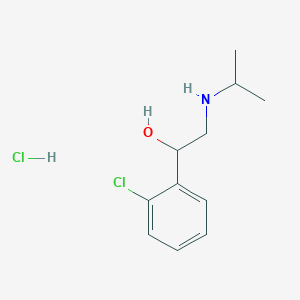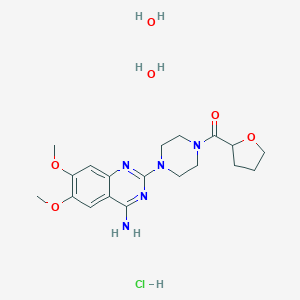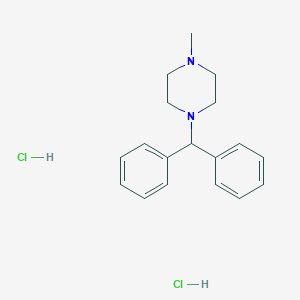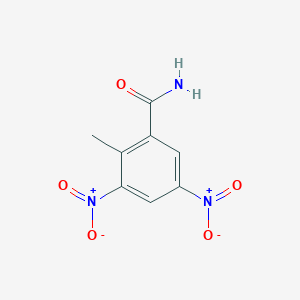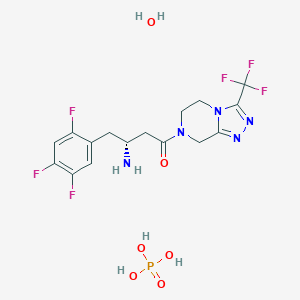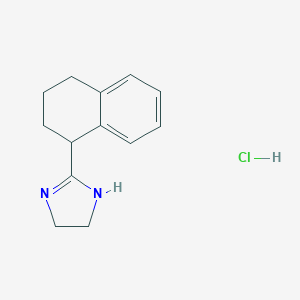
ナフシリンナトリウム一水和物
概要
説明
Nafcillin sodium monohydrate is a semi-synthetic antibiotic belonging to the penicillin class. It is a narrow-spectrum beta-lactam antibiotic that is resistant to beta-lactamase enzymes produced by certain bacteria. This compound is primarily used to treat infections caused by penicillinase-producing staphylococci .
科学的研究の応用
Nafcillin sodium monohydrate has a wide range of applications in scientific research:
作用機序
Target of Action
Nafcillin sodium monohydrate, also known as Nafcillin Sodium, is a semi-synthetic antibiotic related to penicillin . Its primary targets are penicillin-binding proteins (PBPs) . These proteins play a critical role in the synthesis of the bacterial cell wall .
Mode of Action
Nafcillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . It inhibits the biosynthesis of the bacterial cell wall by forming covalent bonds with PBPs . This interaction disrupts the final transpeptidation process in the bacterial cell wall synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Nafcillin is the peptidoglycan biosynthesis pathway . By inhibiting PBPs, Nafcillin prevents the final crosslinking (transpeptidation) of the nascent peptidoglycan layer, which disrupts cell wall synthesis .
Pharmacokinetics
Nafcillin is primarily eliminated by nonrenal routes, namely hepatic inactivation and excretion in the bile . The serum half-life of nafcillin administered by the intravenous route ranged from 33 to 61 minutes . In contrast to other penicillinase-resistant penicillins, only about 30% of nafcillin is excreted as unchanged drug in the urine of normal volunteers . The concurrent administration of probenecid with nafcillin increases and prolongs plasma concentrations of nafcillin .
Result of Action
The result of Nafcillin’s action is the destruction of the bacterial cell wall, leading to bactericidal activity against susceptible bacteria . This makes it effective in treating infections caused by penicillinase-producing staphylococci .
Action Environment
There is evidence that Nafcillin induces cytochrome P-450 enzymes, specifically CYP2C9 . Several drugs with a narrow therapeutic window, such as warfarin and nifedipine, are metabolized by CYP2C9 . Nafcillin contains salts added as stability media. These added salts could cause edema or fluid accumulation . It would be prudent to avoid this medication if there were a concern for a congestive heart failure or kidney disease .
生化学分析
Biochemical Properties
Nafcillin Sodium Monohydrate exerts its effects by interacting with penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall . By forming covalent bonds with these proteins, Nafcillin Sodium Monohydrate inhibits the biosynthesis of the bacterial cell wall, leading to cell death .
Cellular Effects
Nafcillin Sodium Monohydrate has a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . It affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, primarily by disrupting the integrity of the bacterial cell wall .
Molecular Mechanism
The molecular mechanism of action of Nafcillin Sodium Monohydrate involves the inhibition of the bacterial cell wall synthesis . It forms covalent bonds with penicillin-binding proteins, which play a critical role in the final transpeptidation process of cell wall synthesis . This disruption in the cell wall synthesis leads to cell lysis and death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nafcillin Sodium Monohydrate have been observed to change over time . It has been found to be stable for at least 48 hours in certain conditions
Dosage Effects in Animal Models
In animal models, the effects of Nafcillin Sodium Monohydrate have been observed to vary with different dosages . For instance, when administered intravenously to dogs in doses from 250 to 500 mg/kg, Nafcillin Sodium Monohydrate produced hypotension and bradycardia . Doses of 500-1000 mg/kg caused irreversible cardiovascular collapse in some animals, while 1000 mg/kg was 100% lethal .
Metabolic Pathways
Nafcillin Sodium Monohydrate is primarily eliminated by non-renal routes, namely hepatic inactivation and excretion in the bile . Hepatic metabolism accounts for less than 30% of the biotransformation of most penicillins
Transport and Distribution
Nafcillin Sodium Monohydrate is reported to be widely distributed in various body fluids, including bile, pleural, amniotic, and synovial fluids
準備方法
Synthetic Routes and Reaction Conditions
Nafcillin sodium monohydrate is synthesized from 6-aminopenicillanic acid. The synthesis involves the acylation of 6-aminopenicillanic acid with 2-ethoxy-1-naphthoyl chloride in the presence of a base, followed by the formation of the sodium salt .
Industrial Production Methods
In industrial settings, nafcillin sodium monohydrate is produced by dissolving nafcillin acid in an organic solvent with a specific water content, followed by the addition of a salt-forming agent. The solution is then clarified, decolorized, and crystallized to obtain the monohydrate form .
化学反応の分析
Types of Reactions
Nafcillin sodium monohydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nafcillin can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones .
類似化合物との比較
Similar Compounds
Methicillin: Another beta-lactam antibiotic resistant to beta-lactamase but less effective against certain strains.
Oxacillin: Similar in structure and function but with different pharmacokinetic properties.
Cloxacillin: Also a beta-lactamase-resistant penicillin with a broader spectrum of activity.
Uniqueness
Nafcillin sodium monohydrate is unique due to its high resistance to beta-lactamase enzymes and its effectiveness against penicillinase-producing staphylococci. It is often preferred over other similar compounds for treating infections caused by methicillin-sensitive Staphylococcus aureus (MSSA) due to its superior efficacy .
特性
CAS番号 |
7177-50-6 |
|---|---|
分子式 |
C21H24N2NaO6S |
分子量 |
455.5 g/mol |
IUPAC名 |
sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C21H22N2O5S.Na.H2O/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);;1H2/t15-,16+,19-;;/m1../s1 |
InChIキー |
RKBDQTFFBRQMPN-KMFBOIRUSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] |
異性体SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na] |
正規SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na] |
Key on ui other cas no. |
7177-50-6 |
ピクトグラム |
Irritant; Health Hazard |
関連するCAS |
147-52-4 (Parent) |
溶解性 |
>65.5 [ug/mL] (The mean of the results at pH 7.4) |
同義語 |
Nafcil Nafcillin Nafcillin Sodium Nafcillin, Monosodium Salt, Anhydrous Nafcillin, Sodium Naphthamidopenicillin Sodium Nafcillin Sodium, Nafcillin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




